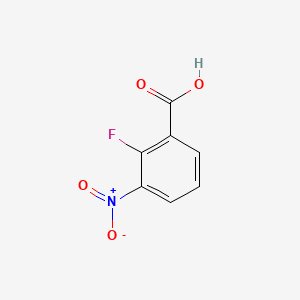

Acide 2-fluoro-3-nitrobenzoïque

Vue d'ensemble

Description

2-Fluoro-3-nitrobenzoic Acid is a useful research compound. Its molecular formula is C7H4FNO4 and its molecular weight is 185.11. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-3-nitrobenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-nitrobenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Études environnementales

Enfin, le devenir environnemental des composés nitroaromatiques fluorés comme l'acide 2-fluoro-3-nitrobenzoïque est d'intérêt dans les études environnementales. Comprendre sa dégradation et son interaction avec les facteurs environnementaux contribue à évaluer l'impact écologique de composés similaires.

Chacune de ces applications tire parti de la structure chimique unique de l'this compound, démontrant sa polyvalence et son importance dans divers domaines de la recherche scientifique .

Mécanisme D'action

Target of Action

It is known that this compound is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Mode of Action

Its synthesis involves a series of reactions starting from o-methylphenol, through nitration, hydroxyl chlorination, fluorination, and finally oxidation under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .

Biochemical Pathways

It is known that this compound is widely applied to the synthesis of benzene sulfonamide thiazole medicaments, quinolone derivatives, active biological enzymes, and other medicaments .

Action Environment

It is known that this compound is slightly soluble in water .

Analyse Biochimique

Biochemical Properties

Nitro compounds, like 2-Fluoro-3-nitrobenzoic Acid, are a very important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Cellular Effects

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Temporal Effects in Laboratory Settings

It’s slightly soluble in water and should be stored away from oxidizing agents .

Metabolic Pathways

Nitro compounds can be prepared by the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Activité Biologique

2-Fluoro-3-nitrobenzoic acid (CAS Number: 317-46-4) is a significant compound in organic chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique molecular structure, characterized by the presence of both a fluorine and a nitro group, contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₄FNO₄

- Molecular Weight : 185.11 g/mol

- Melting Point : 138 - 140 °C

- Solubility : Slightly soluble in water; sparingly soluble in DMSO and methanol.

- pKa : Approximately 2.32

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of 2-fluoro-3-nitrobenzoic acid derivatives against Mycobacterium tuberculosis. Research conducted on various derivatives showed promising results, with minimal inhibitory concentration (MIC) values indicating significant antitubercular activity:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv |

| 3e | 64 | M. tuberculosis H37Rv |

| 3p | 64 | M. tuberculosis H37Rv |

The compound 3m , which contains the 2-fluoro-3-nitrobenzoic acid moiety, demonstrated high efficacy against both standard and rifampicin-resistant strains of M. tuberculosis .

While the exact mechanism through which 2-fluoro-3-nitrobenzoic acid exerts its biological effects is not fully elucidated, it is hypothesized that the nitro group plays a crucial role in its antimicrobial activity. Nitro compounds are known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components, thereby inhibiting growth .

Case Studies

-

Synthesis and Evaluation :

A study synthesized a series of compounds based on 2-fluoro-3-nitrobenzoic acid and evaluated their antitubercular properties. The most potent derivative exhibited an MIC value of 4 µg/mL against resistant strains, suggesting that modifications to the basic structure can enhance biological activity . -

Pharmaceutical Applications :

The compound has been utilized as an intermediate in the synthesis of Broflanilide, an insecticide with notable efficacy against various pests. This application underscores the versatility of 2-fluoro-3-nitrobenzoic acid in both medicinal and agricultural chemistry .

Safety and Toxicology

The safety profile of 2-fluoro-3-nitrobenzoic acid has been assessed in various studies. While it exhibits biological activity, caution is advised due to potential irritant effects when handling this compound. It is classified with hazard statements indicating that it may cause skin irritation and respiratory issues upon exposure .

Propriétés

IUPAC Name |

2-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGUSLGYTNJJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953651 | |

| Record name | 2-Fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-46-4 | |

| Record name | 2-Fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.